molecular formula C15H11Cl2N3O3S B6576651 2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 537017-64-4

2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B6576651
CAS RN: 537017-64-4
M. Wt: 384.2 g/mol
InChI Key: SZFJORFRAMXFGL-UHFFFAOYSA-N
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Description

The compound “2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a furan ring and a dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the dichlorophenyl group, and the furan ring all contribute to the overall structure .

Scientific Research Applications

Antifungal Activity

The compound’s triazole ring system, combined with the furan moiety, contributes to its antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including Candida species and dermatophytes. By inhibiting fungal enzymes or disrupting cell membrane integrity, it could serve as a potential antifungal agent in clinical or agricultural settings .

Boron-Containing Drug Design

Boronic acids and their esters, including this compound, are valuable building blocks for drug design. Their unique reactivity allows for targeted delivery and controlled release. In particular, boron-carriers are explored for neutron capture therapy (NCT) in cancer treatment. The compound’s boron atom could potentially enhance NCT efficacy .

Chemical Sensors

The thioacetic acid group in the compound can form stable complexes with metal ions. Researchers have investigated its use as a chemical sensor for detecting heavy metals (such as mercury, lead, or cadmium) in environmental samples. The selective binding of metal ions to the thio group enables sensitive detection .

Organic Synthesis

The compound’s triazole and furan functionalities make it a versatile building block in organic synthesis. It participates in various reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have utilized it to construct complex molecules with diverse applications .

Hydromethylation Reactions

Recent studies have explored the catalytic protodeboronation of pinacol boronic esters, which involves the removal of the pinacol group from boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a transformation useful in organic synthesis. While not directly related to the compound, this research highlights the broader field of boron chemistry and its applications .

properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S/c16-9-3-4-11(12(17)6-9)14-18-19-15(24-8-13(21)22)20(14)7-10-2-1-5-23-10/h1-6H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJORFRAMXFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128014
Record name 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

CAS RN

537017-64-4
Record name 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537017-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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